4,8-Dimethyl-2-(4-methylpiperazin-1-yl)quinoline
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Overview
Description
4,8-Dimethyl-2-(4-methylpiperazin-1-yl)quinoline is a chemical compound with the molecular formula C16H21N3. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dimethyl-2-(4-methylpiperazin-1-yl)quinoline typically involves the reaction of 4,8-dimethylquinoline with 4-methylpiperazine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4,8-Dimethyl-2-(4-methylpiperazin-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the quinoline ring.
Reduction: Reduced forms of the quinoline ring.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
4,8-Dimethyl-2-(4-methylpiperazin-1-yl)quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 4,8-Dimethyl-2-(4-methylpiperazin-1-yl)quinoline is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to a biological response. The piperazine moiety in the compound may play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
4,8-Dimethylquinoline: Lacks the piperazine moiety, which may result in different biological activities.
2-(4-Methylpiperazin-1-yl)quinoline: Similar structure but without the dimethyl groups on the quinoline ring.
Quinoline: The parent compound, which serves as a basis for many derivatives with varying properties.
Uniqueness
4,8-Dimethyl-2-(4-methylpiperazin-1-yl)quinoline is unique due to the presence of both the dimethyl groups on the quinoline ring and the piperazine moiety. This combination may confer specific chemical and biological properties that are not observed in other similar compounds .
Properties
IUPAC Name |
4,8-dimethyl-2-(4-methylpiperazin-1-yl)quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3/c1-12-5-4-6-14-13(2)11-15(17-16(12)14)19-9-7-18(3)8-10-19/h4-6,11H,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRYWNHFUAKCKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)N3CCN(CC3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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